

# Spectroscopic Scrutiny: Confirming the Structure of 5-Nitrovanillin in a Comparative Analysis

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## Compound of Interest

Compound Name: 5-Nitrovanillin

Cat. No.: B156571

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of **5-Nitrovanillin**'s structure, benchmarked against key structural isomers and its parent compound. This guide provides in-depth experimental protocols and comparative spectroscopic data to aid in the unequivocal identification and characterization of this important synthetic intermediate.

**5-Nitrovanillin**, a nitrated derivative of vanillin, is a valuable building block in the synthesis of various pharmaceutical and bioactive molecules. Its distinct chemical structure, featuring an aldehyde, a hydroxyl, a methoxy, and a nitro group, gives rise to a unique spectroscopic fingerprint. This guide provides a comprehensive comparison of the spectroscopic properties of **5-Nitrovanillin** with those of vanillin, isovanillin, and o-vanillin, offering a robust framework for its structural confirmation using Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are tailored for the analysis of solid aromatic aldehydes like **5-Nitrovanillin** and its comparators.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

**Methodology (Attenuated Total Reflectance - ATR):**

- **Sample Preparation:** A small amount of the solid sample (approximately 2-5 mg) is placed directly onto the ATR crystal. No extensive sample preparation, such as pelletizing, is required.
- **Background Spectrum:** A background spectrum of the empty ATR crystal is recorded to account for any atmospheric interference (e.g., CO<sub>2</sub> and water vapor).
- **Sample Spectrum:** The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum of the sample is then recorded over a typical range of 4000-400 cm<sup>-1</sup>.
- **Data Processing:** The resulting interferogram is subjected to a Fourier transform to obtain the final infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

**Objective:** To probe the electronic transitions within the molecule and determine its maximum absorption wavelengths ( $\lambda_{\text{max}}$ ).

**Methodology:**

- **Solvent Selection:** A suitable UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest is chosen (e.g., methanol, ethanol, or acetonitrile).
- **Solution Preparation:** A stock solution of the sample is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent. This stock solution is then diluted to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0).
- **Baseline Correction:** A baseline spectrum of the pure solvent is recorded in a quartz cuvette to zero the instrument.

- **Sample Measurement:** The sample solution is placed in a quartz cuvette, and its UV-Vis spectrum is recorded over a range of approximately 200-800 nm. The wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To elucidate the carbon-hydrogen framework of the molecule by analyzing the magnetic properties of atomic nuclei.

**Methodology** ( $^1\text{H}$  and  $^{13}\text{C}$  NMR):

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ )) in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Data Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
- **$^{13}\text{C}$  NMR Data Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a single peak for each unique carbon atom. A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and the chemical shifts ( $\delta$ ) in parts per million (ppm) are referenced to TMS.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Nitrovanillin** and its structural analogs. These values provide a clear basis for comparison and structural confirmation.

Table 1: FT-IR Spectroscopic Data (Key Functional Group Vibrations,  $\text{cm}^{-1}$ )

Functional Group	5-Nitrovanillin	Vanillin	Isovanillin	o-Vanillin
O-H Stretch (phenolic)	~3300-3100 (broad)	~3200 (broad)[1] [2]	~3400-3100 (broad)	~3300-3100 (broad)
C-H Stretch (aromatic)	~3100-3000	~3100-3000	~3100-3000	~3100-3000
C-H Stretch (aldehyde)	~2850, ~2750	~2850, ~2750	~2850, ~2750	~2850, ~2750
C=O Stretch (aldehyde)	~1700-1680	~1666[1]	~1670	~1660
N-O Stretch (asymmetric)	~1520[3]	-	-	-
N-O Stretch (symmetric)	~1350[3]	-	-	-
C-O Stretch (ether)	~1270	~1270	~1280	~1250

Table 2: UV-Vis Spectroscopic Data ( $\lambda_{\text{max}}$ , nm)

Compound	$\lambda_{\text{max}}$ 1	$\lambda_{\text{max}}$ 2	Solvent
5-Nitrovanillin	~260	~320[3]	Methanol
Vanillin	~230	~280, ~310[4][5]	Methanol
Isovanillin	~230	~278, ~315	Methanol
o-Vanillin	~255	~325	Methanol

Table 3:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shift  $\delta$ , ppm in DMSO- $d_6$ )

Proton Assignment	5-Nitrovanillin	Vanillin	Isovanillin	o-Vanillin
Aldehyde (-CHO)	~9.8[3]	~9.82[6]	~9.83	~10.3
Aromatic H	~8.2, ~7.8[3]	~7.4 (d), ~7.4 (dd), ~7.0 (d)[6]	~7.4 (d), ~7.4 (dd), ~6.9 (d)	~7.6 (dd), ~7.4 (dd), ~7.0 (t)
Methoxy (-OCH <sub>3</sub> )	~4.0	~3.86[6]	~3.9	~3.9
Hydroxyl (-OH)	~11.0 (broad)	~6.39 (broad)[6]	~10.5 (broad)	~10.8 (broad)

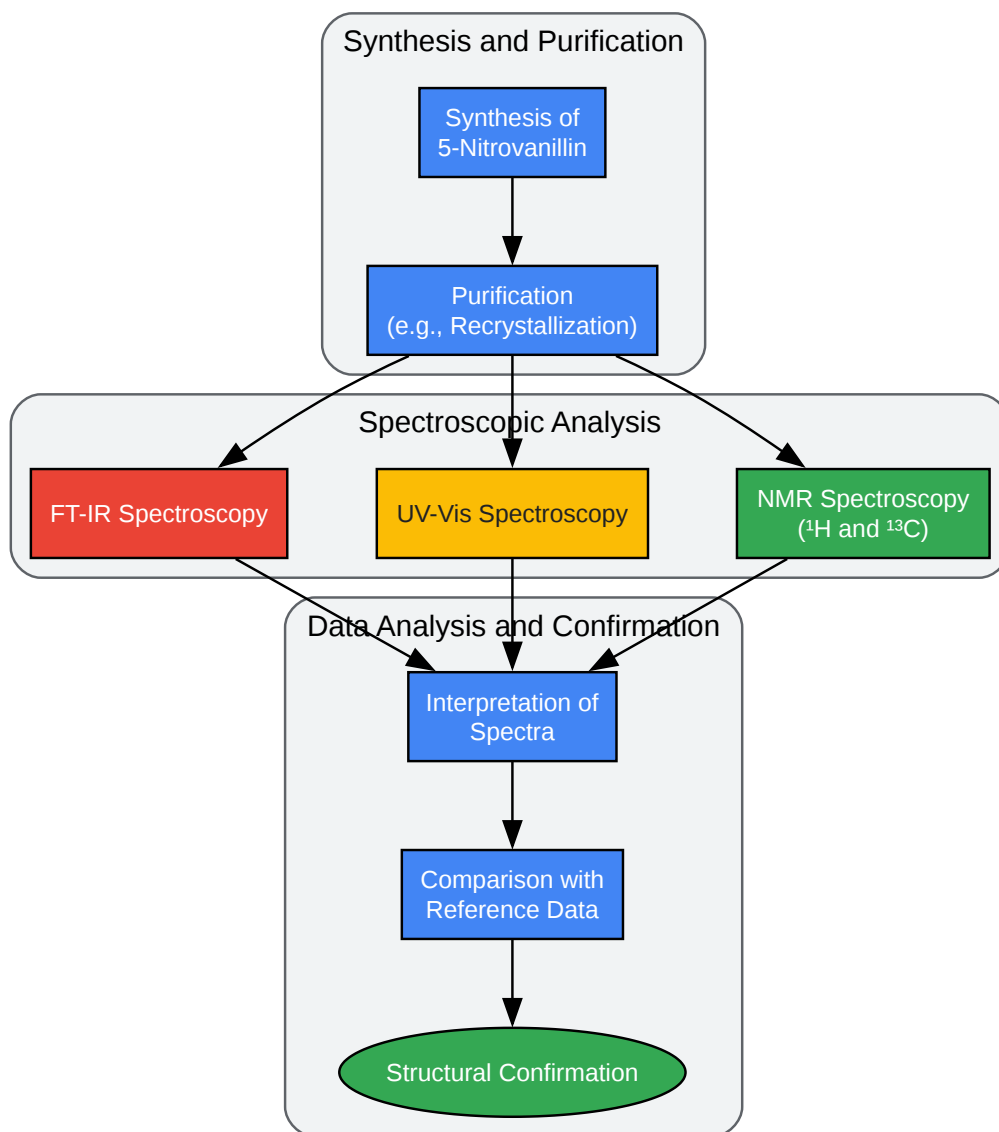
Table 4: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shift  $\delta$ , ppm in DMSO-d<sub>6</sub>)

Carbon Assignment	5-Nitrovanillin	Vanillin	Isovanillin	o-Vanillin
Aldehyde (C=O)	~191	~191.1[6]	~191	~190
Aromatic C-O	~152, ~142	~151.7, ~148[6]	~153, ~147	~159, ~148
Aromatic C-NO <sub>2</sub>	~140	-	-	-
Aromatic C-H	~128, ~115	~125, ~116, ~113	~126, ~115, ~112	~128, ~120, ~119
Aromatic C (quaternary)	~133	~128	~125	~122
Methoxy (-OCH <sub>3</sub> )	~57	~56	~56	~56

## Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Nitrovanillin** for structural confirmation.

## Workflow for Spectroscopic Confirmation of 5-Nitrovanillin



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Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of **5-Nitrovanillin**.

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